
ethyl 5-bromo-4-oxo-1H-quinoline-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 5-bromo-4-oxo-1H-quinoline-3-carboxylate is a quinoline derivative known for its significant role in various chemical and biological applications. The compound features a quinoline core, which is a heterocyclic aromatic organic compound with a nitrogen atom at position 1. The presence of a bromine atom at position 5 and an ethyl ester group at position 3 enhances its reactivity and potential for diverse chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-bromo-4-oxo-1H-quinoline-3-carboxylate typically involves the bromination of 4-oxo-1H-quinoline-3-carboxylate. A common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve a multi-step process starting from readily available precursors. The process includes:
Formation of the quinoline core: This can be achieved through various methods such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Bromination: The quinoline derivative is then brominated using bromine or NBS.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid.
化学反应分析
Types of Reactions: Ethyl 5-bromo-4-oxo-1H-quinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation to form quinoline N-oxides.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Reduction: Sodium borohydride in methanol or ethanol.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Major Products:
Substitution: Formation of 5-amino or 5-thio derivatives.
Reduction: Formation of 5-bromo-4-hydroxyquinoline-3-carboxylate.
Oxidation: Formation of quinoline N-oxides.
科学研究应用
Ethyl 5-bromo-4-oxo-1H-quinoline-3-carboxylate has been extensively studied for its applications in various fields:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of ethyl 5-bromo-4-oxo-1H-quinoline-3-carboxylate involves its interaction with various molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity. The compound can inhibit enzymes by forming covalent bonds with nucleophilic residues in the active site, leading to the disruption of essential biological pathways. Additionally, it can intercalate into DNA, thereby inhibiting DNA replication and transcription.
相似化合物的比较
Ethyl 4-oxo-1H-quinoline-3-carboxylate: Lacks the bromine atom, making it less reactive in substitution reactions.
5-Bromo-4-oxo-1H-quinoline-3-carboxylic acid: The absence of the ethyl ester group affects its solubility and reactivity.
4-Hydroxyquinoline: Different functional groups lead to distinct chemical and biological properties.
Uniqueness: Ethyl 5-bromo-4-oxo-1H-quinoline-3-carboxylate is unique due to the presence of both the bromine atom and the ethyl ester group, which confer enhanced reactivity and potential for diverse applications in chemical synthesis and biological research.
属性
分子式 |
C12H10BrNO3 |
|---|---|
分子量 |
296.12 g/mol |
IUPAC 名称 |
ethyl 5-bromo-4-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C12H10BrNO3/c1-2-17-12(16)7-6-14-9-5-3-4-8(13)10(9)11(7)15/h3-6H,2H2,1H3,(H,14,15) |
InChI 键 |
RBQFNRMBNAPRFZ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C(=CC=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



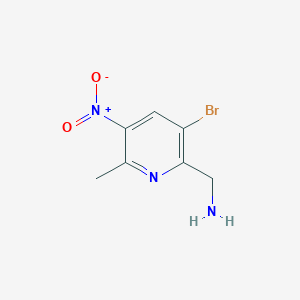
![(6R,7R)-7-[[(2Z)-2-(2-aminothiazol-4-yl)-2-(2-hydroxy-1,1-dimethyl-2-oxo-ethoxy)imino-acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12831519.png)
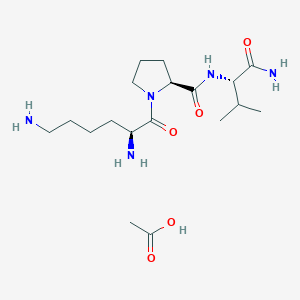
![[4-[3,5-dihydroxy-7-(3,4,5-trihydroxybenzoyl)oxy-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyphenyl] 3,4,5-trihydroxybenzoate](/img/structure/B12831529.png)
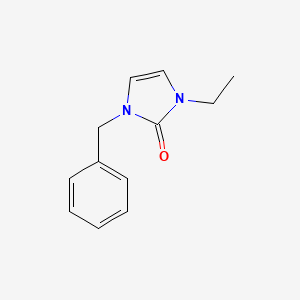
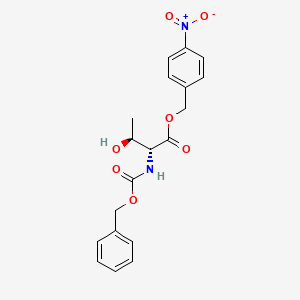

![2-((1-Methyl-1H-benzo[d]imidazol-2-yl)amino)propanenitrile](/img/structure/B12831557.png)

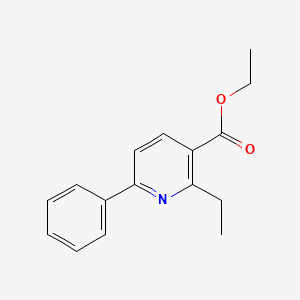
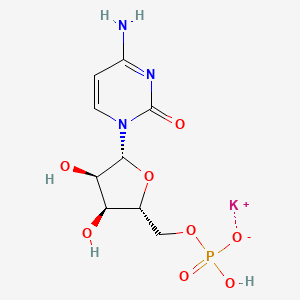
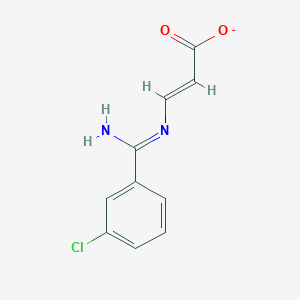
![2-amino-N-[4-[4-[(2-aminoacetyl)amino]-2-nitrophenyl]sulfanyl-3-nitrophenyl]acetamide](/img/structure/B12831589.png)
